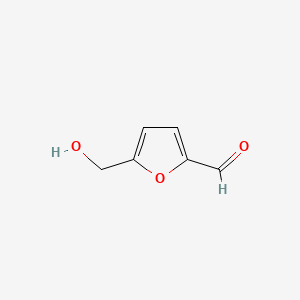

5-Hydroxymethylfurfural

Description

Properties

IUPAC Name |

5-(hydroxymethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-3-5-1-2-6(4-8)9-5/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEGNKMFWQHSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Record name | hydroxymethylfurfural | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydroxymethylfurfural | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3030428 | |

| Record name | 5-(Hydroxymethyl)-2-furfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3030428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an odor of chamomile flowers; mp = 31.5 deg C; [Merck Index] Beige or yellow hygroscopic solid; mp = 32-35 deg C; [Alfa Aesar MSDS], Solid | |

| Record name | 5-(Hydroxymethyl)-2-furaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Hydroxymethyl-2-furancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 115 °C at 1 mm Hg, 114.00 to 116.00 °C. @ 1.00 mm Hg | |

| Record name | 5-Hydroxymethyl-2-furfuraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Hydroxymethyl-2-furancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in methanol, ethanol, acetone, ethyl acetate, dimethylformamide. Soluble in ether, benzene, chloroform. Less soluble in carbon tetrachloride. Sparingly soluble in petroleum ether., Soluble in common organic solvents | |

| Record name | 5-Hydroxymethyl-2-furfuraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2062 g/cu cm at 25 °C | |

| Record name | 5-Hydroxymethyl-2-furfuraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00528 [mmHg] | |

| Record name | 5-(Hydroxymethyl)-2-furaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystalline solid (needles), Needles (ethyl ether-petroleum ether) | |

CAS No. |

67-47-0 | |

| Record name | 5-(Hydroxymethyl)furfural | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxymethyl-2-furfuraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(hydroxymethyl)-2-furaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(Hydroxymethyl)furfural | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarboxaldehyde, 5-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-(Hydroxymethyl)-2-furfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3030428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AES-103 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70ETD81LF0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxymethyl-2-furfuraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Hydroxymethyl-2-furancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31.5 °C, 35 - 35.5 °C | |

| Record name | 5-Hydroxymethyl-2-furfuraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Hydroxymethyl-2-furancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Hydroxymethylfurfural synthesis from carbohydrates mechanism

An In-depth Technical Guide to the Synthesis of 5-Hydroxymethylfurfural from Carbohydrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (HMF) is a key bio-based platform chemical with wide-ranging applications in the synthesis of fine chemicals, pharmaceuticals, and polymers.[1][2] Derived from the dehydration of C6 sugars (hexoses), HMF serves as a versatile precursor for the production of various high-value molecules, including 2,5-furandicarboxylic acid (FDCA), a building block for bio-based polyesters, and 2,5-dimethylfuran (DMF), a promising liquid biofuel.[1] This guide provides a comprehensive technical overview of the mechanisms, experimental protocols, and quantitative data associated with the synthesis of HMF from various carbohydrate feedstocks.

Reaction Mechanisms

The synthesis of HMF from carbohydrates is primarily an acid-catalyzed dehydration process. The specific reaction pathway depends on the starting carbohydrate, with fructose, glucose, and cellulose being the most commonly studied feedstocks. The mechanism generally involves the removal of three water molecules from a hexose sugar.[3][4]

HMF Synthesis from Fructose

Fructose is the most direct precursor for HMF synthesis as its furanose ring structure is readily converted.[5] The dehydration of fructose to HMF is efficiently catalyzed by Brønsted acids.[6][7] Two primary mechanistic pathways have been proposed: a cyclic pathway and an acyclic pathway.

-

Cyclic Pathway: This is the more widely accepted mechanism, involving the direct dehydration of the fructofuranose tautomer.

-

Acyclic Pathway: This pathway proceeds through an open-chain fructose intermediate, which then undergoes a series of dehydration and cyclization steps to form HMF.[8]

The general mechanism for the acid-catalyzed dehydration of fructose to HMF is illustrated below.[6]

Caption: Acid-catalyzed dehydration of fructose to HMF.

HMF Synthesis from Glucose

The conversion of glucose to HMF is more complex than that of fructose because glucose is more stable and exists predominantly in its pyranose form.[2][5] The process typically involves two key steps:

-

Isomerization of Glucose to Fructose: This is the rate-limiting step and is catalyzed by Lewis acids or bases.[8][9][10] Lewis acids, such as metal chlorides (e.g., CrCl₂, AlCl₃), facilitate the isomerization through a 1,2-hydride shift mechanism.[5][10]

-

Dehydration of Fructose to HMF: The resulting fructose is then dehydrated to HMF, as described in the previous section, a reaction catalyzed by Brønsted acids.[8][10]

Therefore, bifunctional catalysts possessing both Lewis and Brønsted acidity are often employed to achieve high HMF yields from glucose.[10][11] A direct dehydration pathway for glucose to HMF has also been proposed, but it generally results in lower selectivity.[5]

Caption: Two-step conversion of glucose to HMF.

HMF Synthesis from Cellulose

The synthesis of HMF from cellulose, a polymer of glucose, involves a three-step cascade reaction:

-

Hydrolysis of Cellulose to Glucose: This initial step requires the cleavage of β-1,4-glycosidic bonds and is catalyzed by Brønsted acids.[8][12]

-

Isomerization of Glucose to Fructose: The produced glucose is then isomerized to fructose in the presence of a Lewis acid or base.[8][12]

-

Dehydration of Fructose to HMF: Finally, fructose is dehydrated to HMF, catalyzed by a Brønsted acid.[8][12]

The efficient conversion of cellulose to HMF necessitates a catalytic system that can effectively perform all three reactions in a single pot.[13]

Caption: Three-step conversion of cellulose to HMF.

Quantitative Data on HMF Synthesis

The yield, conversion, and selectivity of HMF synthesis are highly dependent on the carbohydrate feedstock, catalyst, solvent system, reaction temperature, and time. The following tables summarize quantitative data from various studies.

HMF from Fructose

| Catalyst | Solvent | Temperature (°C) | Time (h) | Fructose Conversion (%) | HMF Yield (%) | HMF Selectivity (%) | Reference |

| Scandium(III) triflate | MIBK/Water | 150 | 1 | - | 99 | - | [14] |

| Phosphoric acid | Acetone/Water | 180 | 0.17 | 98 | 55 | - | [3] |

| HCl | Water/DMC | 200 | 0.017 | 96.5 | 87.2 | 85.5 (aq), 95.8 (org) | [15] |

| Sulfamic acid | i-PrOH/Water | 180 | 0.33 | 91.15 | 80.34 | 73.20 | [16] |

HMF from Glucose

| Catalyst | Solvent | Temperature (°C) | Time (h) | Glucose Conversion (%) | HMF Yield (%) | HMF Selectivity (%) | Reference |

| Scandium(III) triflate | MPK/Water | 150 | 3 | - | 94 | - | [14] |

| AlCl₃/HCl | SBP/Water | 170 | - | 91 | 62 | 68 | [5] |

| Sn-Beta/HCl | THF/Water | 180 | - | >90 | ~70 | >70 | [17] |

| PCP(Cr)-NH₂ | THF/Water | - | - | 99.9 | 65.9 | - | [18] |

HMF from Other Carbohydrates

| Carbohydrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | HMF Yield (%) | Reference |

| Cellulose | CrCl₃·6H₂O | [C₄C₁im]Cl | 120 | 3 | - | 54 | [19] |

| Cellulose | HPA/Nb₂O₅ | Acetone/Water | 160 | 0.5 | - | 20.6 | [20] |

| Inulin | ZrCl₄ | Nitromethane | 100 | 3 | - | 85 | [21] |

| Starch | HCl | THF/Water | 180 | - | 75 | - | [17] |

Experimental Protocols

General Procedure for HMF Synthesis in a Biphasic System

The following is a representative experimental protocol for the synthesis of HMF from a carbohydrate feedstock in a biphasic reactor system.

Caption: General experimental workflow for HMF synthesis.

Materials:

-

Carbohydrate feedstock (e.g., fructose, glucose, cellulose)

-

Catalyst(s) (e.g., mineral acid, metal salt)

-

Deionized water

-

Organic solvent (e.g., methyl isobutyl ketone (MIBK), tetrahydrofuran (THF), 2-sec-butylphenol (SBP))

-

Optional: Salt (e.g., NaCl)

-

Reactor vessel (e.g., sealed pressure tube, stirred autoclave)

-

Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)

-

Separatory funnel

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of the Aqueous Phase: Dissolve the desired amount of carbohydrate and catalyst(s) in deionized water in the reactor vessel. If applicable, saturate the aqueous phase with a salt like NaCl to enhance HMF partitioning into the organic phase.

-

Addition of the Organic Phase: Add the organic solvent to the reactor vessel to create a biphasic system. The volume ratio of the organic to aqueous phase is a critical parameter to optimize.

-

Reaction: Seal the reactor and place it in a preheated oil bath. Stir the reaction mixture at the desired temperature for the specified duration.

-

Quenching: After the reaction is complete, quench the reaction by placing the reactor in an ice bath.

-

Phase Separation: Transfer the cooled reaction mixture to a separatory funnel and allow the aqueous and organic layers to separate.

-

Sample Preparation for Analysis: Take aliquots from both the aqueous and organic phases. Dilute the samples with the appropriate mobile phase for HPLC analysis. Filter the diluted samples through a syringe filter (e.g., 0.22 µm) before injection into the HPLC.

Quantification of HMF by HPLC

The concentration of HMF in the reaction samples is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[22][23][24]

-

HPLC System: An HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column is commonly employed for the separation.[22]

-

Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like methanol or acetonitrile, sometimes with the addition of a small amount of acid (e.g., acetic acid).[22][25] For example, a mobile phase of 95% water (0.01 M) and 5% methanol can be used.[22]

-

Detection: HMF is detected by its UV absorbance, typically at a wavelength of 284 nm.[22][26]

-

Quantification: The concentration of HMF in the samples is determined by comparing the peak area of HMF in the sample chromatogram to a calibration curve generated from standard solutions of known HMF concentrations.[22]

Preparation of Standard Solutions:

-

Prepare a stock solution of HMF of a known concentration (e.g., 2 mg/mL) by dissolving a precisely weighed amount of pure HMF in deionized water or the mobile phase.[22][26]

-

Prepare a series of working standard solutions at different concentrations by diluting the stock solution.

-

Inject the standard solutions into the HPLC to generate a calibration curve of peak area versus concentration.

Conclusion

The synthesis of this compound from carbohydrates is a cornerstone of modern biorefinery concepts. Understanding the intricate reaction mechanisms for different feedstocks, from fructose to cellulose, is crucial for the rational design of efficient catalytic systems. While significant progress has been made in achieving high HMF yields, particularly from fructose, challenges remain in the cost-effective conversion of more complex polysaccharides like cellulose. The continued development of robust and recyclable catalysts with tunable Brønsted and Lewis acidity, coupled with optimized reaction conditions and efficient product separation techniques, will be pivotal in advancing the industrial-scale production of HMF and its derivatives. This, in turn, will pave the way for a more sustainable chemical industry based on renewable biomass resources.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. Catalytic Dehydration of Fructose to this compound in Aqueous Medium over Nb2O5-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Cooperative Brønsted-Lewis acid sites created by phosphotungstic acid encapsulated metal–organic frameworks for selective glucose conversion to this compound [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. Single-step conversion of cellulose to this compound (HMF), a versatile platform chemical | Journal Article | PNNL [pnnl.gov]

- 14. High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. This compound from fructose: an efficient continuous process in a water-dimethyl carbonate biphasic system with high yield product recovery ... - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01422B [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. biofueljournal.com [biofueljournal.com]

- 22. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]

- 23. researchgate.net [researchgate.net]

- 24. An RP-HPLC determination of this compound in honey The case of strawberry tree honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Hydroxymethylfurfural (HMF) by High-Performance Liquid Chromatography (Type-IV) | OIV [oiv.int]

- 26. lcms.cz [lcms.cz]

5-Hydroxymethylfurfural (5-HMF) Formation in Maillard Reaction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethylfurfural (5-HMF) is a significant heterocyclic organic compound that emerges from the dehydration of certain sugars and is a key intermediate in the Maillard reaction.[1] This reaction, a form of non-enzymatic browning, is not only responsible for the desirable colors and flavors in cooked foods but is also a source of various chemical contaminants.[1][2] Given that 5-HMF has been identified as a potential health hazard in thermally processed foods rich in sugars and amino acids, understanding its formation is of paramount importance.[3] This guide provides a detailed examination of the chemical pathways leading to 5-HMF formation, quantifies the influence of various reaction parameters, details established experimental protocols for its analysis, and outlines its broader implications.

Introduction to the Maillard Reaction and 5-HMF

The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar (like glucose or fructose) with an amino compound, typically an amino acid.[4][5] This process is fundamental to the development of aroma, flavor, and color in thermally processed foods.[1]

This compound is one of the major intermediate products of the Maillard reaction.[6] It is formed through the dehydration of hexose sugars or via the Amadori rearrangement pathway within the reaction. While it contributes to the caramel-like aroma of some foods, its presence is also used as an indicator of the intensity of heat treatment a food product has undergone.[1][7] Concerns have been raised about 5-HMF due to its potential toxic, mutagenic, and carcinogenic effects.

Chemical Pathways of 5-HMF Formation

The formation of 5-HMF from hexoses during the Maillard reaction is a multi-step process. The primary route involves the acid-catalyzed dehydration of sugars. In the presence of amino acids, the reaction proceeds through specific intermediates.

Key Pathways:

-

Amadori Rearrangement (from Aldoses): The reaction begins with the condensation of an aldose (e.g., glucose) with an amino acid to form a Schiff base. This intermediate then undergoes an Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose, known as the Amadori product. Subsequent enolization and dehydration of the Amadori product lead to the formation of 3-deoxyglucosone (3-DG), a key intermediate that cyclizes and dehydrates to form 5-HMF.[4][8]

-

Heyns Rearrangement (from Ketoses): When a ketose (e.g., fructose) is the initial sugar, it reacts with an amino acid to form a ketosylamine, which then rearranges to a 2-amino-2-deoxy-1-aldose, or the Heyns product. Similar to the Amadori pathway, this intermediate can then proceed through dehydration and cyclization steps to yield 5-HMF. Fructose has been reported to be significantly more reactive than glucose in forming 5-HMF.[9]

-

Direct Dehydration (Caramelization): In the absence of amino acids, 5-HMF can also be formed through the direct acid-catalyzed dehydration of sugars, a process known as caramelization.[1][10] This typically requires higher temperatures.

Below is a diagram illustrating the generalized pathway for 5-HMF formation via the Maillard reaction.

Caption: Generalized Maillard reaction pathway leading to the formation of 5-HMF.

Factors Influencing 5-HMF Formation

The rate and extent of 5-HMF formation are governed by several critical parameters. Understanding these factors is essential for controlling its levels in various matrices.[4]

-

Temperature and Time: Higher temperatures and longer reaction times generally increase the formation of 5-HMF.[3]

-

pH: Acidic conditions (low pH) significantly promote the dehydration steps involved in converting intermediates to 5-HMF.[3]

-

Type of Sugar: The type of reducing sugar is a crucial factor. Fructose is known to be more reactive and leads to higher yields of 5-HMF compared to glucose.[9] Sucrose, upon hydrolysis to glucose and fructose, also serves as a potent precursor.[3]

-

Type of Amino Acid: The nature of the amino acid influences the reaction rate. Acidic amino acids, such as glutamic acid, have been shown to promote 5-HMF formation, whereas some, like lysine, may inhibit it under certain conditions.[3][10]

-

Water Activity (a_w): Water activity affects reactant mobility and reaction rates. While initial stages of the Maillard reaction are favored at intermediate water activity, the dehydration steps that form 5-HMF are favored at lower moisture levels.[7]

Quantitative Analysis of 5-HMF Formation

The yield of 5-HMF is highly dependent on the specific reactants and conditions. The following tables summarize quantitative data from various studies on model systems.

Table 1: Influence of Reactants and Temperature on 5-HMF Formation

| Reactants (Sugar-Amino Acid) | Temperature (°C) | Time (h) | 5-HMF Yield (g/kg) | Reference |

| Sucrose-Glutamic Acid | 110 | 6 | 1.50 | [3] |

| Glucose (in water/THF) | 160 | - | 42.2% (yield) | [11] |

| Glucose (with PCP(Cr)-NH₂ catalyst) | >160 | - | Yield decreased | [11] |

Table 2: 5-HMF Content in Various Food Products

| Food Product | 5-HMF Concentration Range (mg/kg) | Reference |

| Commercial Honey | 20.55 - 928.96 | [12] |

| Jams | 51.10 - 245.97 | [12] |

| Fruit Cakes | Not Detected - 171.50 | [12] |

| Ketchup | 32.70 - 72.19 | [12] |

| Vinegar | 0.42 - 115.43 | [13] |

| Soy Sauce | 0.43 - 5.85 | [13] |

| Balsamic Vinegar (average) | 1970 ± 940 | [14] |

Experimental Protocols

Accurate quantification of 5-HMF is critical for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Standard Protocol: 5-HMF Quantification by HPLC

This protocol is a generalized procedure based on common methodologies.[12][15]

Objective: To determine the concentration of 5-HMF in a liquid or solid matrix.

Materials and Reagents:

-

HPLC system with a UV/Vis detector[15]

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13][15]

-

Mobile Phase: A mixture of HPLC-grade water, methanol, and optionally an acid like acetic or phosphoric acid. A common composition is water:methanol (95:5) or water:methanol:acetic acid (80:10:3 v/v/v).[12][15]

-

5-HMF analytical standard

-

HPLC-grade water and methanol[12]

-

Syringe filters (0.45 µm)[15]

-

Carrez clarification reagents (Potassium hexacyanoferrate (II) and Zinc acetate), if needed for sample cleanup[12]

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of 5-HMF (e.g., 2 mg/mL) by accurately weighing the standard and dissolving it in deionized water.[12]

-

Create a series of working standards (e.g., 2 to 100 ng/mL) by serial dilution of the stock solution with deionized water.[12]

-

Construct a calibration curve by plotting peak area against the concentration of the standards.[12]

-

-

Sample Preparation:

-

Liquid Samples (e.g., fruit juice, honey): Weigh a representative sample, dissolve in deionized water, and dilute to a known volume.

-

Solid Samples (e.g., bread, cake): Weigh a homogenized sample, perform an aqueous extraction (potentially with heating or sonication), and dilute to a known volume.

-

Clarification (if necessary): For complex matrices with interfering substances, use Carrez clarification to precipitate proteins and other macromolecules.

-

Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection into the HPLC system.[15]

-

-

HPLC Analysis:

-

Column: Agilent Bondesil, RP-C18 (4.6 mm, 5 µm, 25cm) or equivalent.[12]

-

Mobile Phase: Isocratic elution with 95% water (0.01 M) and 5% methanol.[12]

-

Injection Volume: 20 µL.[15]

-

Column Stabilization: Equilibrate the column with the mobile phase for at least 30 minutes before the first injection.[15]

-

-

Quantification:

-

Identify the 5-HMF peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of 5-HMF in the sample using the calibration curve derived from the standards.[15]

-

The diagram below illustrates the typical workflow for HPLC analysis.

Caption: Standard experimental workflow for 5-HMF quantification using HPLC.

Implications for Drug Development and Research

The study of 5-HMF and the Maillard reaction has several implications for the pharmaceutical and life sciences sectors:

-

Drug Stability: Maillard reactions can occur between amine-containing active pharmaceutical ingredients (APIs) and reducing sugar excipients (e.g., lactose) in solid dosage forms, leading to degradation and the formation of potentially harmful byproducts like 5-HMF.

-

Biomarkers: In vivo, the Maillard reaction leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and the pathogenesis of diseases like diabetes and Alzheimer's. Understanding the formation of intermediates like 3-DG is relevant to this field.

-

Toxicology: As 5-HMF is prevalent in the Western diet, assessing its metabolic fate and long-term health effects is an ongoing area of toxicological research.[7] Its metabolite, 5-sulfoxymethylfurfural (SMF), has been shown to be mutagenic.[6]

Conclusion

The formation of this compound is an integral, yet complex, aspect of the Maillard reaction. Its yield is intricately linked to a matrix of factors including temperature, pH, and the specific nature of the sugar and amino acid reactants. For researchers in food science, nutrition, and drug development, a thorough understanding of these formation pathways and influencing factors is essential. Standardized analytical methods, predominantly HPLC, provide the necessary tools to monitor and control the presence of this compound, ensuring product quality, stability, and safety. Continued research is vital to fully elucidate the biological implications of dietary 5-HMF exposure and its role in both food chemistry and human health.

References

- 1. sugar-energy.com [sugar-energy.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of this compound formation in the sugar-amino acid model of Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the Maillard reaction product 5-(hydroxymethyl)furfural to strong mutagens via allylic sulfonation and chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Formation in Bread as a Function of Heat Treatment Intensity: Correlations with Browning Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Conversion of Glucose to Hydroxymethylfurfural: One-pot Brønsted Base and Acid Promoted Selective Isomerization and Dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. 5-(hydroxymethyl)furfural- Determination | OIV [oiv.int]

A Comprehensive Toxicological Profile of 5-Hydroxymethylfurfural and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological studies on 5-Hydroxymethylfurfural (5-HMF), a common heat-induced food contaminant, and its principal metabolites. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the metabolic and toxicological pathways to support risk assessment and inform future research.

Executive Summary

This compound (5-HMF) is a heterocyclic organic compound formed from sugars during the Maillard reaction and caramelization processes in heated foods. While generally considered to have low acute toxicity, its metabolism can lead to the formation of reactive intermediates with potential genotoxic and carcinogenic effects. The primary metabolite of concern is 5-sulfoxymethylfurfural (SMF), which is formed via the sulfation of 5-HMF. Other major metabolites include 5-hydroxymethyl-2-furoic acid (HMFA) and 2,5-furandicarboxylic acid (FDCA), which are generally considered detoxification products. This guide delves into the toxicological data available for 5-HMF and its key metabolites.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from various toxicological studies on 5-HMF and its metabolites.

Table 1: Acute and Subchronic Toxicity of this compound (5-HMF)

| Species | Route of Administration | Parameter | Value | Reference |

| Rat | Oral | LD50 | 3100 mg/kg bw | [1] |

| Mouse | Oral | LD50 | 1910 mg/kg bw | [1] |

| Mouse | Oral | LD50 | >2000 mg/kg bw | [1] |

| Rat | Oral (11 months) | NOAEL | 80 mg/kg bw/day | [1] |

| Mouse | Oral (3 months) | NOAEL | 94 mg/kg bw/day (5 days/week) | [1] |

Table 2: Genotoxicity of this compound (5-HMF) and 5-Sulfoxymethylfurfural (SMF)

| Test System | Compound | Metabolic Activation | Result | Reference |

| Salmonella typhimurium (Ames test) | 5-HMF | Without S9 mix | Negative | [2] |

| Salmonella typhimurium (Ames test) | 5-HMF | With SULT expressing strains | Positive | [3][4] |

| Salmonella typhimurium TA100 | SMF | - | Positive (dose-dependent) | [5] |

| Mouse Micronucleus Test | SMF | - | Positive | [1] |

| Human HepG2 cells (Comet assay) | 5-HMF | - | Positive (at 7.87 to 25 mM) | [2] |

| V79 cells (HPRT assay) | 5-HMF | - | Weakly mutagenic (at 120 mM) | [6] |

| Salmonella typhimurium (umu assay) | 5-HMF | Without external activation | Genotoxic (at 16 mM) | [6] |

Table 3: Carcinogenicity of this compound (5-HMF) and its Metabolites

| Species | Compound | Route of Administration | Findings | Reference |

| Female Mice | 5-HMF | Gavage (long-term) | Liver adenomas | [3] |

| Rats and Mice | 5-HMF | Gavage (long-term) | No induction of tumors or precursory stages | [3] |

| Infant Male B6C3F1 Mice | 5-Chloromethylfurfural | Topical | Strong hepatocarcinogen | [5] |

| Female B6C3F1 Mice | 5-HMF | Oral (2 years) | Increased incidence of hepatocellular adenomas (at 188 and 375 mg/kg) | [7] |

Table 4: Toxicity of 5-HMF Metabolites

| Metabolite | Species | Route of Administration | Parameter | Value/Effect | Reference |

| 5-Sulfoxymethylfurfural (SMF) | FVB/N Mice | Intraperitoneal | LD50 | ~250 mg/kg (death after 5-11 days) | [8][9] |

| 5-Sulfoxymethylfurfural (SMF) | FVB/N Mice | Intraperitoneal | Target Organ | Massive damage to proximal tubules | [8][9] |

| 2,5-Furandicarboxylic acid (FDCA) | Rat | Oral (90-day) | NOAEL | 300 mg/kg bw/day | [10] |

| 2,5-Furandicarboxylic acid (FDCA) | - | In vitro | Genotoxicity | Negative in three tests | [10] |

Metabolic Pathways and Bioactivation

The metabolic fate of 5-HMF is a critical determinant of its toxicity. The primary pathways involve oxidation and sulfation.

-

Oxidation Pathway (Detoxification): The majority of ingested 5-HMF is rapidly oxidized to 5-hydroxymethyl-2-furoic acid (HMFA) and subsequently to 2,5-furandicarboxylic acid (FDCA). HMFA can also be conjugated with glycine to form N-(5-hydroxymethyl-2-furoyl)glycine. These metabolites are readily excreted in the urine.[11][12]

-

Sulfation Pathway (Bioactivation): A minor but toxicologically significant pathway involves the sulfation of the hydroxymethyl group of 5-HMF by sulfotransferases (SULTs), particularly SULT1A1 in humans, to form the reactive and electrophilic metabolite 5-sulfoxymethylfurfural (SMF).[5][8] SMF is considered the ultimate mutagenic and carcinogenic metabolite of 5-HMF.[5][13] It can form adducts with DNA and proteins, leading to genotoxicity and cytotoxicity.

Caption: Metabolic pathways of this compound (5-HMF).

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are generalized protocols for key experiments cited.

Acute Oral Toxicity (LD50) Determination

-

Principle: To determine the median lethal dose (LD50) of a substance that causes death in 50% of a test animal population after a single oral administration.

-

Animal Model: Typically rats or mice of a specific strain, age, and weight.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

5-HMF is dissolved in a suitable vehicle (e.g., water, corn oil) and administered by oral gavage at various dose levels to different groups of animals.

-

A control group receives the vehicle only.

-

Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.

-

Body weights are recorded periodically.

-

At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.

-

The LD50 is calculated using a recognized statistical method (e.g., probit analysis).

-

Bacterial Reverse Mutation Assay (Ames Test)

-

Principle: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon are used.

-

Procedure:

-

The test substance (5-HMF or SMF) is incubated with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix from rat liver). For substances like 5-HMF, specific SULT-expressing strains may be used.

-

The mixture is plated on a minimal agar medium lacking histidine.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that can grow in the absence of histidine) is counted.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

-

In Vivo Micronucleus Test

-

Principle: To detect chromosomal damage or damage to the mitotic apparatus by assessing the formation of micronuclei in erythrocytes of treated animals.

-

Animal Model: Typically mice.

-

Procedure:

-

Animals are administered the test substance (e.g., SMF), usually via intraperitoneal injection or oral gavage, at multiple dose levels.

-

Bone marrow or peripheral blood is collected at specific time points after treatment.

-

The cells are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.

-

The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic analysis.

-

A significant, dose-related increase in the frequency of MN-PCEs indicates a genotoxic effect.

-

Caption: Generalized workflow for key toxicological assays.

Discussion and Conclusion

The toxicological profile of 5-HMF is complex. While the parent compound exhibits low acute toxicity, its metabolic activation to SMF raises concerns regarding its genotoxic and carcinogenic potential. The primary detoxification pathway through oxidation to HMFA and FDCA is efficient in rodents and humans.[11] However, the extent of the bioactivation to SMF in humans under normal dietary exposure levels remains an area of active research.

The available data suggest that at typical dietary intake levels, the risk to human health is likely low.[3] However, for individuals with high consumption of 5-HMF-rich foods, the safety margins may be reduced. Further research is warranted to better understand the factors influencing the balance between the detoxification and bioactivation pathways of 5-HMF in humans and to refine the risk assessment for this ubiquitous dietary compound. This guide serves as a foundational resource for professionals engaged in the safety evaluation of food components and the development of new chemical entities.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Toxicology and risk assessment of this compound in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. conovehonakopci.cz [conovehonakopci.cz]

- 5. 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: assessment of mutagenicity, DNA-damaging potential and reactivity towards cellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Toxicological Aspects of the Heat-Borne Toxicant this compound in Animals: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicity studies with this compound and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicity studies with this compound and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2 | Semantic Scholar [semanticscholar.org]

- 10. Furan-2,5-dicarboxylic acid | EFSA [efsa.europa.eu]

- 11. Distribution and metabolism of (5-hydroxymethyl)furfural in male F344 rats and B6C3F1 mice after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Conversion of the common food constituent this compound into a mutagenic and carcinogenic sulfuric acid ester in the mouse in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxymethylfurfural (5-HMF): A Versatile Platform Chemical for Future Biorefineries

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Hydroxymethylfurfural (5-HMF), a key bio-based platform molecule, is emerging as a critical bridge between sustainable biomass resources and the production of a wide array of valuable chemicals and biofuels.[1][2] Derived from the dehydration of C6 sugars found in lignocellulosic biomass, 5-HMF's versatile chemical structure, featuring hydroxyl, aldehyde, and furan ring functionalities, allows for its conversion into numerous derivatives with significant industrial applications.[3][4] This technical guide provides a comprehensive overview of 5-HMF, encompassing its production from various biomass feedstocks, its catalytic conversion into high-value chemicals such as 2,5-furandicarboxylic acid (FDCA), 2,5-dimethylfuran (DMF), and levulinic acid (LA), and detailed experimental protocols for key transformations.

Production of this compound from Biomass

The synthesis of 5-HMF from biomass is a multi-step process that typically involves the hydrolysis of polysaccharides (like cellulose and starch) into monosaccharides (primarily glucose and fructose), followed by the acid-catalyzed dehydration of these hexoses.[1][3][5] The efficiency of this process is highly dependent on the choice of biomass feedstock, catalyst, solvent system, and reaction conditions.

The general pathway for HMF production from glucan (a polymer of glucose) involves three main steps:

-

Hydrolysis: Glucan is hydrolyzed into glucose, a reaction catalyzed by Brønsted acids.

-

Isomerization: Glucose is isomerized into fructose, a step mediated by Lewis acids.

-

Dehydration: Fructose is dehydrated to form 5-HMF, which is facilitated by Brønsted acids.[3]

Side reactions, such as the rehydration of HMF to levulinic and formic acids, and polymerization reactions can reduce the overall yield.[3]

Logical Diagram of 5-HMF Production from Biomass

Caption: Production pathway of 5-HMF from lignocellulosic biomass.

Quantitative Data on 5-HMF Production

The yield of 5-HMF is significantly influenced by the biomass source, catalyst, solvent, and reaction conditions. The following table summarizes representative data from various studies.

| Biomass Source | Catalyst | Solvent System | Temperature (°C) | Time | HMF Yield (%) | Reference |

| Corn Stover | CrCl₂ in DMA-LiCl | N/A | 140 | 2 h | 48 | [3] |

| Pine Sawdust | CrCl₂ in DMA-LiCl | N/A | 140 | 2 h | 19 | [3] |

| Sugarcane Bagasse | Microwave Heating | N/A | N/A | N/A | N/A | [3] |

| Filter Paper | MnCl₂ and [BMIM]Cl | N/A | 120 | 1 h | 40 | [3] |

| Reed | MnCl₂ and [BMIM]Cl | N/A | 120 | 1 h | 33 | [3] |

| Straw | MnCl₂ and [BMIM]Cl | N/A | 120 | 1 h | 29 | [3] |

| Maple Wood | Dilute H₂SO₄ (1 wt%) | Water | 170 | N/A | 21 | [3] |

| Corncobs | Polytriphenylamine-SO₃H | GVL | 175 | N/A | 32 | [3] |

| Fructose | Cation Exchange Resin | Biphasic (Water/MIBK) | 120 | 6.91 min | 73.45 | [6] |

| Fructose | HCl | Water/DMSO | 140 | N/A | 89 | [5] |

| Glucose | AlCl₃·6H₂O | H₂O/THF | N/A | N/A | 50 | [5] |

| Starch | HCl | Biphasic | N/A | N/A | 43 | [5] |

Conversion of 5-HMF into Value-Added Chemicals

5-HMF serves as a versatile platform for the synthesis of a variety of valuable chemicals through oxidation, reduction, and other transformations.

Oxidation to 2,5-Furandicarboxylic Acid (FDCA)

FDCA is a bio-based alternative to terephthalic acid, a key monomer in the production of polyesters like PET.[7] The oxidation of 5-HMF to FDCA proceeds through several intermediates, primarily via two pathways: one involving the initial oxidation of the aldehyde group and the other starting with the oxidation of the alcohol group.[7]

Caption: Primary reaction pathways for the oxidation of 5-HMF to FDCA.[7]

This protocol is a generalized procedure based on common methods for the catalytic oxidation of HMF using noble metal catalysts.[7]

1. Catalyst Preparation (e.g., Supported Gold Catalyst):

- Support Pre-treatment: Disperse the support material (e.g., TiO₂, activated carbon) in deionized water.

- Gold Precursor Addition: Heat the suspension to 70-80 °C with vigorous stirring and add an aqueous solution of HAuCl₄.

- Precipitation: Adjust the pH to 7-9 by dropwise addition of a base (e.g., NaOH) to precipitate gold hydroxide onto the support.

- Aging: Maintain the temperature and stirring for 1-2 hours.

- Washing: Cool, filter, and wash the catalyst with deionized water until chloride-free.

- Drying and Calcination: Dry the catalyst overnight at 100-120 °C, followed by calcination in air at 300-400 °C.[7]

2. Oxidation Reaction:

- Charge a high-pressure reactor with 5-HMF, the prepared catalyst, and an aqueous solution (often alkaline).

- Seal the reactor, purge with O₂, and then pressurize to the desired oxygen pressure.

- Heat the reactor to the target temperature (e.g., 140 °C) and stir for the specified reaction time.[8]

3. Product Analysis:

- After the reaction, cool the reactor and vent the pressure.

- Separate the catalyst by filtration or centrifugation.

- Dilute a sample of the liquid phase with the mobile phase for HPLC analysis.

- Use an HPLC system with a C18 column and a UV detector (e.g., at 265 nm) to quantify HMF, FDCA, and intermediates.[7]

| Catalyst | Base | Temperature (°C) | O₂ Pressure (bar) | Time | FDCA Yield (%) | Reference |

| Ru/C | Base-free | N/A | N/A | N/A | 88 | [9] |

| Ru/Al₂O₃ | Na₂CO₃ (pH=11) | 140 | 30 | N/A | 98 | [8] |

| TEMPO/NaClO/KBr | N/A | Room Temp. | N/A | N/A | 100 | [10] |

Hydrogenolysis to 2,5-Dimethylfuran (DMF)

DMF is a promising liquid biofuel with a high energy density.[11] Its synthesis from HMF involves the hydrogenolysis of C-O bonds.

Caption: Experimental workflow for the catalytic conversion of 5-HMF to DMF.

| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | DMF Yield (%) | Reference |

| Ni/NDC | Continuous Flow | 150 | 8.0 | N/A | 80.0 | [11] |

| Raney Ni | N/A | 180 | N/A | N/A | 88.5 | [11] |

| Fe-Pd/C | N/A | 150 | 2 | 2 | 88.0 | [11] |

| Ni-Al₂O₃ | N/A | 180 | 1.2 | 4 | 91.5 | [11] |

| 2%Ni-20%Co/C | N/A | 130 | 1 | N/A | 95 | [12] |

| Cu-ZnO | N/A | N/A | N/A | N/A | ~91.8 | [13] |

| Ni Raney | N/A | 220 | N/A | N/A | 96 | [14] |

| Ni/ZSM-5 | N/A | N/A | N/A | N/A | 96.2 | [15] |

Rehydration to Levulinic Acid (LA)

Levulinic acid is a versatile platform chemical used in the synthesis of pharmaceuticals, plasticizers, and as a precursor to other valuable chemicals like γ-valerolactone (GVL).[16][17] The conversion of HMF to LA involves rehydration and subsequent rearrangement.

This protocol is based on a high-yield conversion using a dual-function Brønsted-Lewis acid catalyst.[18][19]

1. Catalyst Preparation (HScCl₄):

- Prepare the HScCl₄ catalyst by combining appropriate amounts of HCl (Brønsted acid) and ScCl₃ (Lewis acid).

2. Reaction Setup (Biphasic System):

- Charge a reactor with 5-HMF, the HScCl₄ catalyst, and a biphasic solvent system of methyl isobutyl ketone (MIBK) and water. The biphasic system helps in the in-situ extraction of the LA product into the organic phase, minimizing side reactions.[18][19]

3. Reaction Execution:

- Heat the mixture to the desired temperature (e.g., 120 °C) with stirring for a specific duration (e.g., 35 minutes).[18][19]

4. Product Isolation and Analysis:

- After the reaction, cool the mixture and separate the organic and aqueous phases.

- The LA product will be predominantly in the MIBK phase.

- Analyze the product yield and purity using techniques such as HPLC or GC.

| Catalyst | Solvent System | Temperature (°C) | Time | LA Yield (%) | Reference |

| HScCl₄ | MIBK/Water | 120 | 35 min | 95.6 | [18][19] |

| SnCl₄ | Water | 180 | 60 min | 64.6 (from cellulose) | [17] |

| Heteropolyacid | N/A | 140 | 5 h | up to 69 (from fructose) | [16] |

Conclusion

This compound stands as a cornerstone in the development of sustainable biorefineries, offering a renewable pathway to a multitude of chemicals that are currently derived from fossil fuels. Significant progress has been made in optimizing the production of 5-HMF from diverse biomass sources and its subsequent catalytic upgrading to high-value products like FDCA, DMF, and LA. The continued development of more efficient and robust catalytic systems, coupled with process optimization and integration, will be crucial for the economic viability of 5-HMF-based biorefineries. The data and protocols presented in this guide offer a solid foundation for researchers and professionals engaged in advancing the field of biomass valorization and sustainable chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. mdpi.com [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Base-free conversion of this compound to 2,5-furandicarboxylic acid over a Ru/C catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Efficient synthesis of 2,5-dihydroxymethylfuran and 2,5-dimethylfuran from this compound using mineral-derived Cu catalysts as versatile catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. 2,5-Dimethylfuran Production by Catalytic Hydrogenation of this compound Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method: The Effect of Hydrogen Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Catalytic Production of Levulinic Acid (LA) from Actual Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. High-Yield and High-Efficiency Conversion of HMF to Levulinic Acid in a Green and Facile Catalytic Process by a Dual-Function Brønsted-Lewis Acid HScCl4 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Properties and Effects of 5-Hydroxymethylfurfural

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxymethylfurfural (5-HMF), a heterocyclic organic compound derived from the dehydration of sugars, is commonly found in a variety of heat-processed foods and traditional Chinese medicines.[1][2] Historically viewed with concern for its potential toxicity, recent scientific investigations have unveiled a complex and multifaceted biological profile for 5-HMF, revealing a range of therapeutic potentials alongside its known risks. This technical guide provides a comprehensive overview of the biological properties and effects of 5-HMF, with a focus on its antioxidant, anti-inflammatory, and immunomodulatory activities, as well as its pro-inflammatory and cytotoxic effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and development in this area.

Physicochemical Properties and Metabolism

This compound is an aldehyde and an alcohol, with the chemical formula C₆H₆O₃.[3] Following oral administration, 5-HMF is rapidly absorbed.[4] The primary route of excretion is through the urine, with a significant portion of the administered dose being eliminated within 48 hours.[4] The major metabolite found in humans is 5-hydroxymethyl-2-furoic acid (HMFA).[3] Another significant metabolite is N-(5-hydroxymethyl-2-furoyl)glycine.[4] It is important to note that a metabolite, 5-sulfoxymethylfurfural (SMF), which is not readily excreted, has been associated with genotoxic, cytotoxic, and mutagenic effects.[5]

Antioxidant Properties

5-HMF has demonstrated notable antioxidant activities in various in vitro and in vivo models. It exhibits free radical scavenging capabilities against 2,2'-azinobis-3-ethylbenzothiazolin-6-sulfonic acid (ABTS) and 1,1-diphenyl-2-picryhydrazyl (DPPH) radicals.[6][7] Furthermore, 5-HMF has been shown to protect erythrocytes from hemolysis induced by the free radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in a dose-dependent manner.[6] This protective effect is associated with a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, alongside an increase in the activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[6][8]

Activation of the Nrf2/ARE Signaling Pathway

A key mechanism underlying the antioxidant effects of 5-HMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[9][10] In a mouse model of transient global cerebral ischemia, treatment with 5-HMF led to the activation of the Nrf2/ARE pathway, resulting in the upregulation of downstream antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase.[9][10] This activation contributes to the observed neuroprotective effects by mitigating oxidative damage.[9][10]

However, it is crucial to note that some studies have reported conflicting effects of 5-HMF on the Nrf2 pathway. In a study on male mice, high doses of 5-HMF were shown to cause reproductive toxicity by increasing oxidative stress and apoptosis through the Nrf2/HO-1 signaling pathway, suggesting a dose-dependent and context-specific role.[11] Similarly, another study on mouse liver injury induced by 5-HMF reported a suppression of the Nrf2/Keap1/HO-1 signaling pathway, leading to increased oxidative stress and apoptosis.[12]

Anti-inflammatory Effects

5-HMF exerts significant anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines and Mediators

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 5-HMF pretreatment has been shown to reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in a concentration-dependent manner.[1][13] This inhibition of inflammatory mediators is a consistent finding across multiple studies.[2][14]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory actions of 5-HMF are mediated through the suppression of several key signaling cascades:

-

MAPK Pathway: 5-HMF has been demonstrated to inhibit the phosphorylation of key components of the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinase (JNK).[1][13] The MAPK pathway plays a crucial role in regulating inflammatory responses.[13]

-

NF-κB Pathway: 5-HMF effectively suppresses the activation of the nuclear factor-kappa B (NF-κB) pathway. It achieves this by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB, which in turn prevents the translocation of p65 into the nucleus to initiate the transcription of pro-inflammatory genes.[1][13][14]

-

Akt/mTOR Pathway: Studies have shown that 5-HMF can also inhibit the phosphorylation of Akt and the mammalian target of rapamycin (mTOR), indicating its involvement in the PI3K/Akt/mTOR signaling pathway, which is implicated in inflammation.[1][13]

-

NLRP3 Inflammasome: 5-HMF has been found to alleviate inflammatory lung injury by inhibiting the activation of the NLRP3 inflammasome and endoplasmic reticulum (ER) stress.[14][15]

Immunomodulatory and Antiviral Effects

Beyond its general anti-inflammatory properties, 5-HMF also exhibits specific immunomodulatory and antiviral activities.

Modulation of Antiviral Immune Response

5-HMF has been shown to enhance the antiviral immune response in macrophages.[2][16] It upregulates the expression of RIG-I, a key pattern recognition receptor for viral RNA, leading to an accelerated activation of the RIG-I signaling pathway and increased production of type I interferons (IFNs), such as IFN-β.[2][16] Furthermore, 5-HMF enhances the IFN-JAK/STAT signaling pathway by promoting the phosphorylation of STAT1 and STAT2, which leads to an increased expression of IFN-stimulated genes (ISGs) with antiviral functions.[2][16] In vivo studies have confirmed that 5-HMF pretreatment can reduce viral loads and lung tissue damage in mice infected with vesicular stomatitis virus (VSV).[2][16]

Pro-inflammatory and Cytotoxic Effects

Despite its beneficial properties, it is essential to acknowledge the potential pro-inflammatory and cytotoxic effects of 5-HMF, which are often dose-dependent.

Anaphylactoid Reactions

Some studies have reported that 5-HMF can induce anaphylactoid reactions both in vivo and in vitro.[17][18] In animal models, 5-HMF has been shown to increase vascular permeability and elevate serum levels of histamine and glutathione peroxidase-1.[17][18] In vitro, it can induce the degranulation of mast cells and basophils, leading to the release of β-hexosaminidase, histamine, and pro-inflammatory cytokines like IL-4 and IL-6.[17][18] These effects are mediated through the upregulation of Lyn, Syk, p38, and JNK phosphorylation.[17]

Cytotoxicity and Reproductive Toxicity

At high concentrations, 5-HMF can exhibit cytotoxic effects. One study reported that 5-HMF increased cytotoxicity and suppressed proliferation in TM3 Leydig cells.[11] Furthermore, in vivo studies in male mice have shown that high doses of 5-HMF can cause reproductive toxicity by increasing oxidative stress and apoptosis in testicular tissue.[11] It is important to note that 5-HMF exhibited little cytotoxicity up to a concentration of 252.0 μg/mL in RAW 264.7 cells.[13]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological effects of 5-HMF from various studies.

Table 1: Anti-inflammatory Effects of 5-HMF on RAW 264.7 Macrophages

| Parameter | 5-HMF Concentration (μg/mL) | Effect | Reference |

| NO Production | 31.5 - 126.0 | Concentration-dependent reduction | [1],[13] |

| PGE2 Production | 31.5 - 126.0 | Concentration-dependent reduction | [1],[13] |

| TNF-α Production | 31.5 - 126.0 | Concentration-dependent reduction | [1],[13] |

| IL-1β Production | 31.5 - 126.0 | Concentration-dependent reduction | [1],[13] |

| IL-6 Production | 31.5 - 126.0 | Concentration-dependent reduction | [1],[13] |

| Cell Viability | Up to 252.0 | Little cytotoxicity | [1],[13] |

Table 2: Antioxidant Activity of 5-HMF

| Assay | 5-HMF Concentration | Result | Reference |

| ABTS Radical Scavenging | 6.4 mM | 53.98 ± 0.016% scavenging rate | [19] |

| DPPH Radical Scavenging | 6.4 mM | 17.80 ± 0.010% scavenging rate | [19] |

| AAPH-induced Hemolysis | 12.0 mM | 89.95 ± 0.001% inhibition rate | [19] |

Table 3: Antiproliferative Activity of 5-HMF

| Cell Line | Effect | Reference |

| Human Melanoma A375 cells | Higher antiproliferative activity compared to other cell lines, induction of apoptosis and G0/G1 cell cycle arrest | [6],[7] |

| Oral Adenosquamous Carcinoma CAL-27 cells | IC50 of 68.81±4.00 µg/mL | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Viability Assay

-

Cell Lines: RAW 264.7 murine macrophages, HMC-1 human mast cells, TM3 Leydig cells.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Viability Assay (MTT): Cells are seeded in 96-well plates. After treatment with various concentrations of 5-HMF for a specified duration (e.g., 24 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[17]

Measurement of Nitric Oxide (NO) Production

-

Method: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Procedure: An equal volume of cell supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). After a short incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

-

Procedure: 96-well plates are coated with a capture antibody specific for the target cytokine. After blocking non-specific binding sites, samples and standards are added to the wells. A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate solution. The resulting color change is proportional to the amount of cytokine present and is measured using a microplate reader.[1][20]

Western Blot Analysis

-

Purpose: To detect and quantify the expression levels of specific proteins (e.g., phosphorylated forms of MAPK, NF-κB, Akt).

-

Procedure: Cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme. The protein bands are visualized using a chemiluminescence detection system.[20][21]

In Vivo Animal Studies

-

Animal Models: BALB/c mice, C57BL/6J mice, Brown Norway (BN) rats, and Institute of Cancer Research (ICR) mice have been used in studies investigating the effects of 5-HMF.[11][18]

-

Administration: 5-HMF is typically administered orally (gavage) or via intraperitoneal injection at various doses.[11][22]

-

Assessments: Depending on the study, assessments may include behavioral tests, measurement of serum biomarkers (e.g., AST, ALT, cytokines), histological examination of tissues (e.g., liver, lung), and analysis of protein expression in tissue homogenates.[20][22]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows related to the biological effects of 5-HMF.

Caption: 5-HMF inhibits LPS-induced inflammatory signaling pathways.

Caption: 5-HMF activates the Nrf2/ARE antioxidant pathway.

Caption: 5-HMF enhances the RIG-I-mediated antiviral immune response.

Caption: General experimental workflow for in vitro studies of 5-HMF.

Conclusion and Future Directions

This compound presents a dualistic biological profile, with compelling evidence for its therapeutic potential as an antioxidant, anti-inflammatory, and immunomodulatory agent. Its ability to modulate multiple signaling pathways, including MAPK, NF-κB, Nrf2, and RIG-I, underscores its potential for the development of novel therapeutics for a range of diseases characterized by oxidative stress and inflammation. However, the reports of pro-inflammatory and cytotoxic effects, particularly at higher concentrations, highlight the critical need for further research to establish a clear therapeutic window and understand the dose-dependent and context-specific nature of its biological activities.

Future research should focus on:

-

Pharmacokinetics and Metabolism: A more detailed understanding of the metabolism of 5-HMF in humans, particularly the formation and fate of the potentially toxic metabolite SMF, is crucial for safety assessment.

-

Dose-Response Studies: Comprehensive dose-response studies in various preclinical models are needed to define the optimal therapeutic concentrations and to fully characterize the transition from beneficial to detrimental effects.

-

Clinical Trials: Well-designed clinical trials are warranted to evaluate the safety and efficacy of 5-HMF for specific indications, such as inflammatory disorders and viral infections.

-

Structure-Activity Relationship Studies: The synthesis and evaluation of 5-HMF analogs could lead to the development of more potent and selective compounds with improved safety profiles.

References

- 1. This compound Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydroxymethylfurfural - Wikipedia [en.wikipedia.org]

- 4. Distribution and metabolism of (5-hydroxymethyl)furfural in male F344 rats and B6C3F1 mice after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro antioxidant and antiproliferative activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 5-HMF attenuates striatum oxidative damage via Nrf2/ARE signaling pathway following transient global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HMF attenuates striatum oxidative damage via Nrf2/ARE signaling pathway following transient global cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound causes reproductive toxicity in male mice by increasing oxidative stress and apoptosis through the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of the Nrf2/HO‐1 Pathway‐ and Apoptosis‐Related Genes Following 5‐hydroxymethylfurfural Induced Mouse Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells [mdpi.com]

- 14. Frontiers | this compound Alleviates Inflammatory Lung Injury by Inhibiting Endoplasmic Reticulum Stress and NLRP3 Inflammasome Activation [frontiersin.org]

- 15. This compound Alleviates Inflammatory Lung Injury by Inhibiting Endoplasmic Reticulum Stress and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Enhances the Antiviral Immune Response in Macrophages through the Modulation of RIG-I-Mediated Interferon Production and the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-HMF induces anaphylactoid reactions in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-HMF induces anaphylactoid reactions in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound Ameliorates Allergic Inflammation in HMC-1 Cells by Inactivating NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

5-Hydroxymethylfurfural occurrence in heat-treated food products

An In-depth Technical Guide on the Occurrence of 5-Hydroxymethylfurfural in Heat-Treated Food Products

For Researchers, Scientists, and Drug Development Professionals

Introduction